Cas no 118399-86-3 (6-bromo-2-methyl-pyridin-3-ol)

6-Bromo-2-methyl-pyridin-3-ol is a brominated pyridine derivative with a hydroxyl group at the 3-position and a methyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactive bromine atom allows for further functionalization via cross-coupling reactions, while the hydroxyl group provides a handle for derivatization or coordination chemistry. The methyl group enhances steric and electronic properties, influencing reactivity and selectivity in synthetic pathways. The compound's well-defined structure and stability make it suitable for use in heterocyclic chemistry, enabling the construction of complex molecular frameworks. It is typically handled under standard laboratory conditions with appropriate safety precautions.
6-bromo-2-methyl-pyridin-3-ol structure
6-bromo-2-methyl-pyridin-3-ol structure
Product Name:6-bromo-2-methyl-pyridin-3-ol
CAS No:118399-86-3
MF:C6H6BrNO
MW:188.02194070816
MDL:MFCD11044277
CID:131837
Update Time:2025-10-19

6-bromo-2-methyl-pyridin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Bromo-2-methylpyridin-3-ol
    • 3-Pyridinol,6-bromo-2-methyl-
    • 6-bromo-2-methyl-3-Pyridinol
    • 6-Bromo-3-hydoxy-2-methylpyridine
    • 6-BROMO-3-HYDROXY-2-METHYLPYRIDINE
    • 6-Bromo-2-methylpyridin-3-o
    • 6-bromo-2-methyl-pyridin-3-ol
    • 2-Methyl-6-bromopyridine-3-ol
    • NZEZVKXETZALTH-UHFFFAOYSA-N
    • 3-Pyridinol, 6-bromo-2-methyl-
    • 2-bromo-5-hydroxy-6-methylpyridine
    • AB0036557
    • ST24024276
    • Y37
    • MDL: MFCD11044277
    • Inchi: 1S/C6H6BrNO/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3
    • InChI Key: NZEZVKXETZALTH-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(C)=N1)O

Computed Properties

  • Exact Mass: 186.96300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99.1
  • Topological Polar Surface Area: 33.1

Experimental Properties

  • Density: 1.655±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 201-203.5 ºC
  • Boiling Point: 346.2℃ at 760 mmHg
  • Solubility: Slightly soluble (21 g/l) (25 º C),
  • PSA: 33.12000
  • LogP: 1.85810

6-bromo-2-methyl-pyridin-3-ol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-bromo-2-methyl-pyridin-3-ol Production Method

6-bromo-2-methyl-pyridin-3-ol Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:118399-86-3)6-bromo-2-methyl-pyridin-3-ol
Order Number:A893176
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:43
Price ($):692.0
Email:sales@amadischem.com

Additional information on 6-bromo-2-methyl-pyridin-3-ol

6-Bromo-2-Methyl-Pyridin-3-ol (CAS No. 118399-86-3): An Overview of Its Properties, Applications, and Recent Research

6-Bromo-2-methyl-pyridin-3-ol (CAS No. 118399-86-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, exhibits a broad range of biological activities and has been the subject of numerous studies aimed at exploring its potential therapeutic applications.

The molecular formula of 6-bromo-2-methyl-pyridin-3-ol is C7H7BrNO, and it has a molecular weight of approximately 195.04 g/mol. The compound features a pyridine ring with a bromine atom at the 6-position and a hydroxyl group at the 3-position, along with a methyl group at the 2-position. These structural elements contribute to its chemical reactivity and biological properties.

In recent years, 6-bromo-2-methyl-pyridin-3-ol has been extensively studied for its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it an attractive starting material for the development of novel compounds with diverse biological activities. For instance, it has been used in the synthesis of antiviral agents, anticancer drugs, and anti-inflammatory compounds.

One of the key areas of research involving 6-bromo-2-methyl-pyridin-3-ol is its role in the development of antiviral agents. Studies have shown that derivatives of this compound exhibit potent antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV). The mechanism of action is believed to involve the inhibition of viral replication through interference with specific viral enzymes or proteins.

In the field of oncology, 6-bromo-2-methyl-pyridin-3-ol has shown promise as a lead compound for the development of anticancer drugs. Research has demonstrated that certain derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is attributed to the ability of these derivatives to target specific signaling pathways involved in cell proliferation and survival.

The anti-inflammatory properties of 6-bromo-2-methyl-pyridin-3-ol have also been investigated. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). These findings suggest that 6-bromo-2-methyl-pyridin-3-ol may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its biological activities, 6-bromo-2-methyl-pyridin-3-ol is also valued for its synthetic utility. The presence of functional groups such as the bromine atom and hydroxyl group provides multiple points for chemical modification, making it a valuable building block in organic synthesis. This versatility has led to its use in the development of new materials and catalysts.

The physical properties of 6-bromo-2-methyl-pyridin-3-ol, including its melting point, boiling point, and solubility, are important considerations for its handling and application. It is typically supplied as a white or off-white solid with a melting point ranging from 75°C to 78°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

In terms of safety, while 6-bromo-2-methyl-pyridin-3-ol is not classified as a hazardous substance under current regulations, it is important to handle it with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety.

The ongoing research into 6-bromo-2-methyl-pyridin-3-ol continues to uncover new insights into its properties and potential applications. Recent studies have explored its use in combination therapies, where it is combined with other drugs to enhance therapeutic efficacy while reducing side effects. This approach has shown promising results in preclinical models and may pave the way for future clinical trials.

In conclusion, 6-bromo-2-methyl-pyridin-3-ol (CAS No. 118399-86-3) is a multifaceted compound with significant potential in various fields of chemistry and biology. Its unique structure and diverse biological activities make it an important molecule for further research and development. As new findings continue to emerge, the applications of this compound are likely to expand, contributing to advancements in medicinal chemistry and pharmaceutical science.

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Amadis Chemical Company Limited
(CAS:118399-86-3)6-bromo-2-methyl-pyridin-3-ol
A893176
Purity:99%
Quantity:25g
Price ($):692.0
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